Tebapivat

Pharmacokinetics Half-Life QD Dosing

Tebapivat (AG-946, PKR activator is an oral, investigational small molecule that functions as a potent, allosteric activator of pyruvate kinase, specifically targeting the red blood cell-specific isoform PKR and the M2 isoform PKM2. Extracted from patent WO2019035863A1 as compound 385 , tebapivat is currently in Phase 2 clinical development for sickle cell disease (SCD), hemoglobin SC disease, and lower-risk myelodysplastic syndromes (LR-MDS).

Molecular Formula C18H16N8OS
Molecular Weight 392.4 g/mol
Cat. No. B15144790
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTebapivat
Molecular FormulaC18H16N8OS
Molecular Weight392.4 g/mol
Structural Identifiers
SMILESCN1C2=C(C=NN(C2=O)CC3=NC(=CC=C3)N)C4=C1N=C(S4)CC5=CC=NN5
InChIInChI=1S/C18H16N8OS/c1-25-15-12(16-17(25)23-14(28-16)7-10-5-6-20-24-10)8-21-26(18(15)27)9-11-3-2-4-13(19)22-11/h2-6,8H,7,9H2,1H3,(H2,19,22)(H,20,24)
InChIKeyDIUOELXIXSCFCR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Tebapivat (AG-946) Procurement Guide: Next-Generation PKR Activator for Hemolytic Anemia and MDS Research


Tebapivat (AG-946, PKR activator 2) is an oral, investigational small molecule that functions as a potent, allosteric activator of pyruvate kinase, specifically targeting the red blood cell-specific isoform PKR and the M2 isoform PKM2 [1]. Extracted from patent WO2019035863A1 as compound 385 , tebapivat is currently in Phase 2 clinical development for sickle cell disease (SCD), hemoglobin SC disease, and lower-risk myelodysplastic syndromes (LR-MDS) [2]. The compound received FDA Orphan Drug Designation in 2024 for the treatment of MDS [3].

Why Tebapivat Cannot Be Substituted with Mitapivat or Etavopivat in PKR-Targeted Research Programs


PKR activators are not interchangeable; tebapivat exhibits a fundamentally different pharmacokinetic (PK) and pharmacodynamic (PD) profile that precludes simple substitution with in-class alternatives. While mitapivat (AG-348), etavopivat (FT-4202), and tebapivat all activate PKR through allosteric binding, tebapivat was specifically engineered as a second-generation molecule with substantially extended half-life (~80-110 hours versus mitapivat's 3-6 hours) [1] and prolonged PD effects persisting at least 14 days after the last dose [2]. This profile directly impacts dosing frequency, washout periods, and the interpretation of PK/PD relationships in experimental designs. Additionally, tebapivat activates PKM2 in addition to PKR [3], expanding its mechanistic applicability beyond erythrocyte-specific targets—a feature not shared by all first-generation PKR activators. The quantitative evidence below establishes why procurement decisions between these compounds carry material scientific consequences.

Tebapivat Quantitative Differentiation: Head-to-Head Evidence Versus Comparator Compounds


Tebapivat Exhibits 20-Fold Longer Half-Life Versus Mitapivat, Enabling Reduced Dosing Frequency

Tebapivat demonstrates a terminal half-life of approximately 80-110 hours, compared to mitapivat's half-life of 3-6 hours [1]. This represents an ~20-fold extension in drug exposure duration. The prolonged PK profile is accompanied by sustained pharmacodynamic effects on 2,3-DPG and ATP levels, which remain detectable at least 14 days after the final dose in healthy volunteers [2].

Pharmacokinetics Half-Life QD Dosing

Tebapivat Achieves Comparable PD Effects at 20-Fold Lower Ex Vivo Concentration Than Mitapivat

In ex vivo treatment of red blood cells from sickle cell disease patients, tebapivat (AG-946) at 5 mM achieved PKR thermostability of 66% (±23%) compared to vehicle baseline of 22% (±6%), whereas mitapivat required 100 mM to achieve 78% (±11%) thermostability [1]. The glycolytic intermediate 2,3-DPG decreased and p50 improved to similar extents with both compounds, but tebapivat's beneficial effects were obtained at substantially lower concentrations [2].

Potency Ex Vivo 2,3-DPG Reduction

Tebapivat's AC50 of 5 nM for Wild-Type PKR Demonstrates 6-Fold Greater Potency Than Mitapivat

Tebapivat activates human wild-type PKR with an AC50 of 5 nM, compared to mitapivat's mean AC50 of 29 nM for PK-R . For mutant PKR variants relevant to disease pathology, tebapivat maintains potent activation with AC50 values of 4.3 nM (K410E) and 6.9 nM (R510Q) . In cell-based assays using purified RBCs, tebapivat shows an average AC50 for PKR activation of 35 nM with maximum activation of 197% .

AC50 Enzymatic Activation Wild-Type PKR

Tebapivat Activates Both PKR and PKM2, Whereas Mitapivat's M2 Activity Is Not Primary Target Focus

Tebapivat is characterized as an activator of both the RBC-specific PKR isoform and the M2 isoform (PKM2), which is expressed in hematopoietic stem cells [1]. In myelodysplastic syndromes, PKM2 expression is significantly reduced in CD34+ hematopoietic stem cells compared to healthy controls [2]. This dual activation profile positions tebapivat with a distinct mechanistic rationale for MDS that is not shared by all PKR activators. While mitapivat has been shown to activate PKM2 in addition to PKR [3], tebapivat was specifically advanced into Phase 2 development for LR-MDS based in part on this dual-target rationale [4].

PKM2 Dual Activation MDS

Tebapivat Demonstrates Prolonged PD Effects Persisting ≥14 Days Post-Dose, Versus Mitapivat's 24-Hour Window

In healthy volunteer studies, tebapivat produced sustained decreases in 2,3-DPG concentrations and increases in ATP concentrations that remained detectable at least 14 days (336 hours) after the last dose [1]. This extended PD duration is attributed to the compound's slow off-rate from PKR [2]. In contrast, mitapivat's PD effects on 2,3-DPG and ATP typically resolve within approximately 24 hours following the last dose, consistent with its shorter half-life [3].

Pharmacodynamics 2,3-DPG Sustained Effect

Tebapivat 5 mg QD Established as Maximum Tolerated Dose with Pharmacological Activity in Phase 1

In the Phase 1 SAD/MAD study (NCT04536792), the maximum tolerated dose (MTD) of tebapivat was established at 5 mg once daily (QD), with this dose demonstrating pharmacologically active effects on 2,3-DPG and ATP [1]. In the subsequent Phase 1 study in sickle cell disease patients, tebapivat was well tolerated at doses of 2 mg and 5 mg QD administered for 28 days [2]. The study identified a range of well-tolerated and pharmacologically active doses for treatment of patients with SCD [3].

Maximum Tolerated Dose QD Dosing Phase 1

Tebapivat (AG-946) Optimal Application Scenarios for Preclinical and Clinical Research Procurement


Sickle Cell Disease (SCD) Preclinical Modeling Requiring Once-Daily Dosing PKR Activation

For in vivo SCD research using Townes or BERK mouse models where sustained PKR activation with minimal handling stress is required, tebapivat's extended half-life (80-110 hours) and prolonged PD effects (≥14 days post-dose) make it the preferred selection over mitapivat [1]. The compound's ex vivo demonstration of reduced sickling tendency (lowered Point-of-Sickling) and improved p50 in SCD patient RBCs [2] provides direct mechanistic relevance for studies of hemoglobin polymerization, RBC deformability, and vaso-occlusion. Phase 1 clinical data in SCD patients showing tolerability at 2-5 mg QD for 28 days [3] supports translational dose selection.

Lower-Risk Myelodysplastic Syndromes (LR-MDS) Research Targeting PKM2/PKR Dual Activation

For MDS-focused research investigating hematopoietic stem cell dysfunction and ineffective erythropoiesis, tebapivat's confirmed dual activation of PKM2 and PKR [1] provides a mechanistic rationale distinct from PKR-selective activators. Evidence showing reduced PKM2 expression in CD34+ hematopoietic stem cells of MDS patients [2] supports tebapivat's ongoing Phase 2a/2b clinical development in LR-MDS (NCT05490446) evaluating transfusion independence [3]. Researchers investigating bone marrow failure syndromes or clonal hematopoiesis should prioritize tebapivat over compounds lacking validated PKM2 activity.

Glycolytic Pathway Modulation Studies Requiring Potent AC50 Values for Mutant PKR Enzymes

For biochemical and cellular assays evaluating PKR activation across disease-relevant mutant genotypes (K410E, R510Q, R532W), tebapivat offers AC50 values of 4.3-6.9 nM [1] that are substantially lower than comparator compounds. The compound's cell-based RBC assay AC50 of 35 nM with 197% maximum activation [2] makes it suitable for dose-response studies where high signal-to-noise ratios and wide dynamic ranges are critical. Researchers working with limited sample volumes or requiring minimal DMSO vehicle concentrations should select tebapivat for its potency advantage.

PK/PD Washout Studies and Self-Tapering Effect Investigations

For experimental designs requiring assessment of target engagement durability or investigation of withdrawal effects, tebapivat's unique PK profile—characterized by 80-110 hour half-life and PD effects persisting ≥14 days after final dose [1]—enables studies of prolonged washout kinetics not feasible with shorter-acting PKR activators like mitapivat. The slow off-rate from PKR [2] provides a self-tapering effect that may inform safety studies of treatment interruption and cross-over trial designs. This application is particularly relevant for toxicology programs evaluating chronic dosing and recovery phases.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
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